N-cyclopentylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

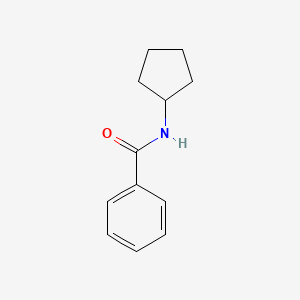

N-cyclopentylbenzamide is a chemical compound belonging to the class of benzamides. It is characterized by a benzamide core with a cyclopentyl group attached to the nitrogen atom. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylbenzamide typically involves the reaction of benzoyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+C5H9NH2→C6H5CONHC5H9+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow methods under mild conditions.

Análisis De Reacciones Químicas

Types of Reactions: N-cyclopentylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly at the benzene ring or the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Cyclopentylbenzylamine.

Substitution: Halogenated derivatives like 2-bromo-N-cyclopentylbenzamide.

Aplicaciones Científicas De Investigación

N-cyclopentylbenzamide is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the treatment of psychotic and cognitive disorders. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current research landscape.

Treatment of Psychotic Disorders

This compound derivatives have been investigated for their efficacy in treating psychotic disorders. A notable patent (US9493432B2) describes these compounds as having therapeutic potential for conditions such as schizophrenia and other cognitive impairments. The compounds are believed to act on specific neurotransmitter systems, providing a novel mechanism of action that could improve patient outcomes compared to existing treatments .

Cognitive Enhancement

Research indicates that this compound may enhance cognitive function, making it a candidate for treating cognitive deficits associated with various neurological conditions. Studies have shown that compounds within this class can influence pathways related to memory and learning, suggesting their utility in conditions like Alzheimer’s disease or age-related cognitive decline .

Biological Probes

Beyond therapeutic uses, this compound can serve as a biological probe to study various biological processes. Its structural properties allow it to interact with specific biological targets, making it useful for elucidating mechanisms underlying certain diseases or for drug discovery processes.

Table 1: Summary of Research Findings on this compound Applications

Case Study 1: Efficacy in Animal Models

A study conducted on rodent models evaluated the effects of this compound on cognitive performance. The results indicated significant improvements in memory retention and learning tasks when compared to control groups. This suggests a potential pathway for developing treatments for human cognitive impairments.

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of this compound with neurotransmitter receptors. The findings highlighted its affinity for dopamine and serotonin receptors, which are crucial in managing psychotic symptoms. This interaction profile supports its development as a novel antipsychotic agent.

Research has also been dedicated to synthesizing various derivatives of this compound to enhance its biological activity. These studies have shown that modifications can lead to improved potency and selectivity against specific targets, paving the way for more effective therapeutic agents.

Mecanismo De Acción

The mechanism of action of N-cyclopentylbenzamide involves its interaction with specific molecular targets. It can inhibit the phosphorylation of certain proteins, thereby affecting cellular signaling pathways. For example, it has been shown to inhibit the phosphorylation of BAD at Ser99 in human carcinoma cells . This inhibition can lead to altered cell survival and apoptosis pathways.

Comparación Con Compuestos Similares

- N-cycloheptylbenzamide

- 3-cyano-N-cyclopentylbenzamide

- 2-chloro-N-cyclopentylbenzamide

- 2,4-dichloro-N-cyclopentylbenzamide

- 2-bromo-N-cyclopentylbenzamide

Comparison: N-cyclopentylbenzamide is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-cycloheptylbenzamide, it may exhibit different reactivity and interaction with biological targets due to the size and flexibility of the cyclopentyl ring.

Actividad Biológica

N-cyclopentylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to a benzamide moiety. The molecular formula is C13H17N, and its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance, research focused on various NPB (this compound) analogs demonstrated that these compounds could inhibit the phosphorylation of BAD (Bcl-2 antagonist of cell death) at Ser99 in MCF-7 human mammary carcinoma cells. This inhibition is significant as it is linked to apoptosis regulation in cancer cells.

- IC50 Values : The study reported IC50 values for NPB analogs ranging from 5.9 µM to 110.6 µM against MCF-7 cells, indicating varying levels of potency depending on the structural modifications made to the benzamide scaffold .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NPB | 5.9 | MCF-7 |

| 4e | 3.11 | MCF-7 |

| 4f | 7.68 | MCF-7 |

| 4i | 6.53 | MCF-7 |

| Control | 33.8 | MCF10A |

Trypanocidal Activity

In another context, derivatives of this compound have shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicated that certain modifications to the benzamide structure improved efficacy against this parasite, suggesting potential applications in treating neglected tropical diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives. Studies have indicated that substituents on the aromatic ring significantly affect biological activity:

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.

- Electronic Effects : Electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Case Studies and Experimental Findings

- Inhibition of BAD Phosphorylation : A study demonstrated that this compound and its analogs effectively decreased BAD phosphorylation without altering total BAD expression levels, which could lead to increased apoptosis in cancer cells .

- Trypanocidal Efficacy : The dipeptidyl nitrile scaffold, which includes variations of this compound, exhibited competitive inhibition against cruzain, a critical enzyme for T. cruzi survival . The most potent inhibitors showed an EC50 value of 28 µM.

Propiedades

IUPAC Name |

N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDFSUZIEYDGHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.